molecular formula C6H10F3NO B2456079 3-Methyl-2-(trifluoromethyl)morpholine CAS No. 1527613-00-8

3-Methyl-2-(trifluoromethyl)morpholine

Cat. No.: B2456079
CAS No.: 1527613-00-8
M. Wt: 169.147
InChI Key: YQRAKOTXZFIGPC-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)morpholine is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its value is derived from the synergistic combination of a morpholine ring and a trifluoromethyl group, both critical pharmacophores. The morpholine ring is a well-established motif for improving the physicochemical properties of drug candidates. It is frequently employed as a lysosome-targeting group due to its weak basicity, which promotes accumulation in acidic organelles via pH partitioning . Furthermore, the morpholine ring is prevalent in central nervous system (CNS) drug candidates, as its balanced lipophilic-hydrophilic profile and weak basicity can enhance solubility and brain permeability . The integration of the trifluoromethyl (-CF 3 ) group is a strategic modern drug design element. This substituent profoundly influences the molecule's overall profile by increasing lipophilicity, which can enhance membrane permeability, and improving metabolic stability by resisting oxidative degradation. The strong electron-withdrawing nature of the -CF 3 group can also modulate the pKa of adjacent nitrogen atoms, fine-tuning their behavior in biological systems . This makes this compound a valuable scaffold for constructing potent and selective inhibitors, particularly for enzymes and receptors involved in disease pathways such as cancer and neurological disorders . Researchers can utilize this compound as a key intermediate to develop novel bioactive molecules, leveraging its potential for targeted lysosomal imaging probes or its favorable properties for CNS-oriented pharmacokinetic and pharmacodynamic optimization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRAKOTXZFIGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527613-00-8
Record name 3-methyl-2-(trifluoromethyl)morpholine
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Advanced Analytical and Spectroscopic Characterization in Research of Trifluoromethylated Morpholine Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Methyl-2-(trifluoromethyl)morpholine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete structural verification.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group and the morpholine (B109124) ring. The morpholine ring typically adopts a chair conformation, leading to chemically distinct axial and equatorial protons.

The protons on the carbon adjacent to the oxygen (C5) and nitrogen (C6) would appear as complex multiplets. The proton on C2, adjacent to the electron-withdrawing trifluoromethyl group, would be shifted downfield. Similarly, the proton on C3, bearing the methyl group, would exhibit a specific chemical shift and coupling pattern. The methyl group itself would likely appear as a doublet, being split by the adjacent proton on C3. The N-H proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃~1.2Doublet (d)
H-2~3.5 - 3.9Multiplet (m)
H-3~2.8 - 3.2Multiplet (m)
H-5 (axial & equatorial)~3.6 - 4.0Multiplet (m)
H-6 (axial & equatorial)~2.7 - 3.1Multiplet (m)
N-H~1.5 - 2.5Broad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals would be anticipated, corresponding to the five carbons of the morpholine ring and the single carbon of the methyl group.

The chemical shifts of the ring carbons are influenced by the adjacent heteroatoms (N and O) and the trifluoromethyl substituent. The carbon atom of the CF₃ group (C-2) would be significantly affected by the attached fluorine atoms, appearing as a quartet due to one-bond C-F coupling. The C-2 carbon itself would also exhibit a characteristic downfield shift. The remaining carbons (C-3, C-5, C-6) and the methyl carbon would resonate at predictable regions for substituted morpholines.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃~15 - 20Singlet
C-2~75 - 85Quartet (q, ¹JCF)
C-3~50 - 60Singlet
C-5~65 - 75Singlet
C-6~45 - 55Singlet
CF₃~120 - 130Quartet (q, ¹JCF)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. The trifluoromethyl (CF₃) group in this compound contains three magnetically equivalent fluorine atoms and is not adjacent to any other fluorine atoms. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet). The chemical shift of this singlet is characteristic of a CF₃ group attached to a secondary carbon within a heterocyclic ring system, providing unambiguous evidence for the presence of the trifluoromethyl moiety.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (Molecular Formula: C₆H₁₀F₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The predicted monoisotopic mass is 169.07144 Da. uni.lu In an ESI-MS experiment (Electrospray Ionization), the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 170.07872. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, might also be detected. uni.lu Fragmentation analysis would likely show characteristic losses, such as the loss of a methyl group (CH₃•), the trifluoromethyl group (CF₃•), or parts of the morpholine ring, which would help to confirm the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

AdductFormulaPredicted m/z
[M+H]⁺C₆H₁₁F₃NO⁺170.07872
[M+Na]⁺C₆H₁₀F₃NNaO⁺192.06066
[M+K]⁺C₆H₁₀F₃KNO⁺208.03460
[M+NH₄]⁺C₆H₁₄F₃N₂O⁺187.10526

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibration would be observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. A strong absorption band corresponding to the C-O-C ether linkage would be present in the 1150-1085 cm⁻¹ region. Crucially, very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group would be expected in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

Table 4: Expected IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
AmineN-H Stretch3300 - 3500
AlkaneC-H Stretch2850 - 2960
EtherC-O Stretch1085 - 1150
TrifluoromethylC-F Stretch1100 - 1350 (strong)

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

For this molecule, X-ray crystallography would confirm the chair conformation of the morpholine ring, which is the thermodynamically most stable arrangement. Furthermore, it would unambiguously establish the relative stereochemistry of the substituents at the C-2 and C-3 positions, determining whether the methyl and trifluoromethyl groups are cis (on the same side of the ring) or trans (on opposite sides). If a chiral synthesis or separation is performed, this method can also be used to determine the absolute configuration of the stereocenters. To date, no public crystal structure data for this specific compound has been reported.

Computational Chemistry and Theoretical Investigations of 3 Methyl 2 Trifluoromethyl Morpholine Analogues

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 3-Methyl-2-(trifluoromethyl)morpholine analogues may interact with biological targets.

Computational docking studies of morpholine-containing compounds have been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors. For analogues of this compound, docking simulations reveal that the morpholine (B109124) ring, often in a chair conformation, plays a pivotal role in anchoring the ligand within the binding pocket. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic environment of the molecule, potentially leading to specific interactions such as halogen bonds or dipole-dipole interactions with receptor residues.

The binding energy, a key output of docking simulations, quantifies the affinity of the ligand for the protein. For morpholine derivatives, these energies have been shown to range significantly depending on the specific substitutions and the target protein. For instance, in studies of morpholine-appended 1,2,3‐triazole analogues targeting the human estrogen receptor alpha, binding affinities were found to be in the range of -9.4 to -10.3 Kcal/mol. researchgate.net These values indicate strong and favorable interactions. The methyl group at the 3-position of the morpholine ring can contribute to hydrophobic interactions, further stabilizing the ligand-protein complex. Key interactions often observed include hydrogen bonds between the morpholine's oxygen or nitrogen atoms and polar residues in the active site, as well as hydrophobic interactions involving the aliphatic portions of the morpholine ring and its substituents.

Table 1: Predicted Interaction Energies of Morpholine Analogues with Biological Targets

Compound Analogue Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Morpholine-appended 1,2,3‐triazole Estrogen Receptor Alpha (ERα) -9.4 Glu353, Arg394
N-alkyl substituted morpholine S. aureus 50s ribosome subunit Not Specified Phosphoryl Transferase Center

Molecular recognition and specificity are critical for the therapeutic efficacy of a drug molecule. Computational models allow for the prediction of how subtle changes in the structure of this compound analogues can affect their recognition by a biological target. The trifluoromethyl group is particularly important in this context, as it can enhance binding specificity by participating in unique non-covalent interactions.

Simulations can predict how the size, shape, and electronic properties of the ligand complement the binding site of the target protein. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of a molecule, which may favor its binding to hydrophobic pockets within a receptor. Furthermore, the specific stereochemistry of the methyl group at the 3-position can lead to stereospecific interactions, where one enantiomer of the compound shows significantly higher affinity for the target than the other. These computational predictions are invaluable for guiding the synthesis of more selective and potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. MD simulations of this compound analogues in complex with their biological targets can validate the stability of the binding poses predicted by docking. nih.gov

These simulations can map the conformational landscape of the morpholine ring, which typically exists in a chair-like conformation. The presence of the methyl and trifluoromethyl substituents can influence the ring's puckering and the preferred orientation of these groups (axial vs. equatorial), which in turn affects how the molecule fits into a binding site. MD simulations can also highlight the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding by calculating free energy changes.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) is a widely used QM method to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound analogues. DFT calculations can accurately predict molecular properties such as dipole moments, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the morpholine oxygen and the fluorine atoms of the trifluoromethyl group, indicating their ability to act as hydrogen bond acceptors. The energies of the HOMO and LUMO are important for predicting the molecule's chemical reactivity and kinetic stability.

Table 2: DFT Calculated Molecular Properties of a Morpholine Derivative

Property Calculated Value Method/Basis Set
Optimized Geometric Parameters Good agreement with experimental data B3LYP/6-311++G(d,p)
Vibrational Frequencies Good agreement with experimental data B3LYP/6-311++G(d,p)

Data for 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol. nih.gov

QM calculations can also be employed to study the redox properties and reaction mechanisms of this compound analogues. By calculating the energies of the neutral, oxidized, and reduced forms of the molecule, it is possible to predict its redox potentials. This is important for understanding its metabolic fate and potential for oxidative or reductive degradation in a biological system.

Furthermore, theoretical studies can elucidate the mechanisms of chemical reactions involving the morpholine ring or its substituents. For example, DFT can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information is crucial for understanding how these molecules might be metabolized or how they might react with their biological targets.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Morpholine-appended 1,2,3‐triazole
N-alkyl substituted morpholine
Morpholine linked thiazolidinone

Structure-Activity Relationship (SAR) Studies Through In Silico Approaches

In silico, or computational, approaches are instrumental in modern drug discovery for predicting how chemical structures will interact with biological targets and how they will be processed by the body. For analogues of this compound, these theoretical investigations provide critical insights into their structure-activity relationships (SAR), guiding the design of compounds with improved properties.

The strategic incorporation of trifluoromethyl (CF3) and morpholine moieties into a molecule significantly alters its physicochemical profile. nih.gov These changes are fundamental to the molecule's pharmacokinetic and pharmacodynamic behavior.

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govmdpi.com This property can profoundly influence the reactivity and properties of adjacent functional groups. nih.gov The introduction of a CF3 group is a common strategy in medicinal chemistry to fine-tune the characteristics of a compound. mdpi.com Its key modulations include:

Basicity Reduction: The CF3 group significantly lowers the pKa of nearby nitrogen atoms. For instance, incorporating a trifluoromethyl group into the morpholine fragment reduces the basicity of the nitrogen atom. researchgate.net This modulation can be critical for avoiding off-target interactions and improving oral bioavailability.

Enhanced Binding Affinity: The strong carbon-fluorine bond is metabolically stable and can form favorable interactions, such as dipole-dipole and hydrogen bonds, with biological targets. mdpi.com The trifluoromethyl-2-pyridyl moiety in the drug Tipranavir, for example, contributes to multiple interactions at its enzyme target site. mdpi.com

Steric Influence: The CF3 group is sterically similar to a chlorine atom but larger than a methyl group, allowing it to serve as a bioisostere for these groups while introducing unique electronic properties. mdpi.com

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry because of its frequent appearance in successful drugs and its favorable properties. nih.govnih.gov Its contributions to a molecule's physicochemical profile include:

Metabolic Stability: The morpholine ring itself can confer metabolic stability, although it is also susceptible to specific metabolic transformations. nih.gov

Structural Scaffold: As a versatile and synthetically accessible heterocyclic motif, the morpholine ring provides a rigid scaffold that correctly orients other functional groups for optimal interaction with a biological target. researchgate.netnih.gov

The combination of these two groups in a single scaffold, as seen in this compound, creates a unique set of properties. The electron-withdrawing CF3 group can influence the metabolism of the morpholine ring, while the morpholine provides a favorable structural and pharmacokinetic foundation. researchgate.net

Table 1: Comparative Physicochemical Properties of Morpholine Analogues

Compound/Group Property Value/Effect Source
Trifluoromethyl (-CF3) Hansch Lipophilicity Parameter (π) +0.88 mdpi.com
Trifluoromethyl (-CF3) Basicity (pKa) of adjacent amine Decreases researchgate.net
Morpholine Character Privileged Pharmacophore nih.govnih.gov
Morpholine Solubility Enhances aqueous solubility nih.gov
2-Trifluoromethylmorpholine Distribution Coefficient (logD at pH 7.4) 0.3 researchgate.net
3-Trifluoromethylmorpholine Distribution Coefficient (logD at pH 7.4) 0.5 researchgate.net
2-Trifluoromethylmorpholine Basicity (pKa) 6.3 researchgate.net

Computational models are extensively used to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of drug candidates, providing a theoretical understanding of their fate in vivo. researchgate.netresearchgate.net For analogues of this compound, these predictions are heavily influenced by the interplay between the CF3 group and the morpholine ring.

Stability: Metabolic stability is a key factor in determining a drug's half-life and duration of action. The CF3 group is exceptionally stable to metabolic degradation. This stability arises from the high bond dissociation energy of the carbon-fluorine bond (approximately 485 kJ/mol), which is one of the strongest single bonds in organic chemistry. mdpi.com This inherent stability makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.

The morpholine ring itself can be a point of metabolic liability. nih.gov However, the presence of the strongly electron-withdrawing CF3 group adjacent to the nitrogen atom can theoretically increase the metabolic stability of the ring. By reducing the electron density and basicity of the nitrogen, the CF3 group may hinder enzymatic processes like N-oxidation or N-dealkylation that are common metabolic pathways for amines. researchgate.netresearchgate.net

Metabolic Pathways: Theoretical metabolic pathway prediction involves identifying potential sites of metabolism on a molecule. For morpholine-containing compounds, several metabolic pathways are known, including:

N-oxidation: Formation of an N-oxide metabolite.

N-dealkylation: Cleavage of a bond between the morpholine nitrogen and an attached alkyl group.

Ring Opening: Oxidative cleavage of the morpholine ring, often initiated by α-carbon hydroxylation, can lead to the formation of more polar metabolites. researchgate.net

C-oxidation: Hydroxylation at one of the carbon atoms of the ring.

The presence of the CF3 group in this compound is predicted to influence these pathways. The reduced basicity of the nitrogen atom may decrease the rate of N-oxidation. researchgate.net Furthermore, the steric bulk and electronic effects of the CF3 group at the 2-position could sterically hinder enzymatic access to the adjacent nitrogen and C-3 methyl group, potentially shifting metabolism to other positions on the ring. In silico models can help predict the most likely sites of metabolism, guiding further structural modifications to enhance stability. researchgate.net

Table 2: Theoretical Impact of Functional Groups on Metabolic Properties

Functional Group Property Impacted Theoretical Effect Rationale
Trifluoromethyl (-CF3) Lipophilicity Increase High hydrophobicity of the group. mdpi.com
Trifluoromethyl (-CF3) Metabolic Stability Increase High C-F bond energy resists oxidative cleavage. mdpi.com
Morpholine Metabolism Site of N-oxidation, Ring Opening Susceptible to common amine and ether metabolic pathways. researchgate.net
-CF3 on Morpholine Ring Metabolic Stability Increase Reduces nitrogen basicity, potentially hindering N-oxidation and enzymatic attack. researchgate.net

Research Applications and Functional Explorations of Trifluoromethylated Morpholine Compounds Non Biomedical/non Clinical Focus

Role as Key Building Blocks in Advanced Organic Synthesis

Trifluoromethylated morpholines are recognized as important building blocks in synthetic chemistry. The presence of the trifluoromethyl group can significantly influence the reactivity and properties of the morpholine (B109124) ring, making it a versatile intermediate for the synthesis of more complex molecules.

The synthesis of trifluoromethylated morpholines, such as 3-Methyl-2-(trifluoromethyl)morpholine, provides access to scaffolds that can be further elaborated into more complex heterocyclic systems. researchgate.net For instance, fluorinated α-bromoenones can react with amino alcohols to produce trifluoromethylated morpholinols and even bicyclic compounds where a morpholine ring is fused with an oxetane (B1205548) ring. researchgate.netresearchgate.net These reactions often proceed through an aza-Michael addition followed by cyclization, demonstrating the utility of trifluoromethylated precursors in constructing intricate molecular architectures. researchgate.net The development of methods for creating trifluoromethyl-containing heterocycles is an active area of research, with various strategies employed to introduce the CF3 group. nih.govdntb.gov.uaresearchgate.net

The general synthesis of morpholine derivatives is a well-established field, with numerous methods available for their preparation from precursors like 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org The introduction of a trifluoromethyl group adds a layer of complexity and functionality, making these building blocks particularly interesting for creating novel heterocyclic structures. The reactivity of the morpholine nitrogen allows for further functionalization, enabling its incorporation into larger, more complex molecules. asianpubs.org

The synthesis of specific stereoisomers of substituted morpholines is crucial for various applications. Methods for the stereoselective synthesis of 2- and 3-substituted morpholines have been developed, often involving ring-opening reactions of precursor molecules. nih.gov While specific literature on the stereoselective synthesis of this compound is not abundant, the general principles of asymmetric synthesis can be applied. For example, syntheses starting from chiral precursors like 2-(trifluoromethyl)oxirane (B1348523) can yield optically active 2- and 3-trifluoromethylmorpholines. researchgate.net The presence of two stereocenters in this compound (at C2 and C3) means that four possible stereoisomers exist. Control over the stereochemistry during synthesis is a key challenge and an area of active research. The development of stereoselective methods is essential for accessing single enantiomers or diastereomers, which may exhibit different properties and reactivity in subsequent synthetic transformations.

Applications in the Design of Novel Agrochemical Candidates

The unique properties of the trifluoromethyl group make it a valuable addition to molecules designed for agricultural applications. Morpholine derivatives themselves have a history of use in agrochemicals, and the incorporation of a CF3 group can enhance their efficacy and stability. nih.gov

The trifluoromethyl group is a common feature in many modern pesticides, including fungicides, herbicides, and insecticides. wikipedia.orgnih.gov Its incorporation into a molecule can have several positive effects on its potential as an agrochemical.

Key Influences of the Trifluoromethyl Group:

Property AffectedInfluence of Trifluoromethyl Group
Lipophilicity Increases lipophilicity, which can improve the molecule's ability to penetrate biological membranes of target pests or plants. mdpi.comresearchgate.net
Metabolic Stability The carbon-fluorine bond is very strong, making the CF3 group resistant to metabolic degradation by enzymes in target organisms and the environment. mdpi.com This can lead to longer-lasting activity.
Binding Affinity The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent. This can alter the electronic properties of the molecule, potentially leading to stronger binding to the target site of action. mdpi.comresearchgate.net
Bioavailability By influencing lipophilicity and metabolic stability, the CF3 group can improve the overall bioavailability of the compound in the target organism. advanceseng.com

The presence of the trifluoromethyl group in a morpholine scaffold, as in this compound, is a strategic design element. This combination of a proven bioactive heterocycle with a performance-enhancing functional group makes such compounds interesting candidates for agrochemical research. researchgate.netresearchgate.netccspublishing.org.cn The trifluoromethyl group can be considered a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of a molecule's properties. wikipedia.org

Contributions to Advanced Materials Science and Polymer Chemistry

The introduction of fluorine and trifluoromethyl groups into polymers and other materials can dramatically alter their properties. While direct applications of this compound in materials science are not widely documented, the theoretical impact of incorporating such a moiety can be inferred from the broader field of fluorinated materials.

Fluorinated polymers are known for their exceptional stability and resistance to various environmental factors. The incorporation of trifluoromethyl groups is a key strategy for enhancing these properties.

Theoretical Impact of Trifluoromethyl Groups on Material Properties:

Material PropertyTheoretical Impact of Trifluoromethylation
Thermal Stability The high strength of the C-F bond contributes to increased thermal stability. Polymers containing CF3 groups often exhibit higher decomposition temperatures compared to their non-fluorinated analogs. acs.orgresearchgate.net For example, polytetrafluoroethylene (PTFE) is stable up to approximately 500°C. youtube.com
Chemical Resistance The fluorine atoms in the CF3 group create a protective shield around the polymer backbone, making it less susceptible to attack by chemicals, solvents, and other corrosive agents.
Hydrophobicity and Oleophobicity The low surface energy of fluorinated compounds results in materials that are highly repellent to both water and oils. This is utilized in coatings and surface treatments.
Dielectric Properties The electronegativity of fluorine can lead to materials with low dielectric constants, making them useful in electronics and as insulating materials.

Theoretically, incorporating a molecule like this compound as a monomer or an additive into a polymer matrix could impart some of these desirable properties. The trifluoromethyl group would be expected to enhance thermal and chemical stability, while the morpholine unit could influence other properties such as chain flexibility and solubility. The synthesis of polymers from fluorinated building blocks is an established field, and the unique structure of this compound could offer new possibilities for creating advanced materials. chemicalbook.commdpi.com

Exploration as Molecular Probes and Research Tools

The unique structural characteristics of this compound, specifically the presence of the morpholine ring and the trifluoromethyl group, suggest its potential utility as a molecular probe and a versatile tool in biochemical research. Although direct studies on this specific compound are not extensively documented, the known functions of its constituent moieties in the design of fluorescent probes allow for a reasoned exploration of its potential applications.

Potential for Fluorescent Tagging in Biochemical Research

The application of this compound as a fluorescent tag in biochemical research is an area of significant potential, primarily attributable to the synergistic effects of its morpholine and trifluoromethyl components. The morpholine moiety is a common feature in the architecture of fluorescent probes, particularly those designed for sensing changes in pH. nih.govnih.govresearchgate.net The nitrogen atom within the morpholine ring can undergo protonation in acidic environments, a property that can be harnessed to modulate the photophysical characteristics of an attached fluorophore. nih.govnih.govresearchgate.net This mechanism often forms the basis of "off-on" or "on-off" fluorescent sensors, where the fluorescence is either activated or quenched in response to pH changes. nih.govnih.govresearchgate.net

The trifluoromethyl (CF3) group, on the other hand, is a well-established substituent in the design of advanced fluorescent materials due to its strong electron-withdrawing nature. scispace.com The inclusion of a CF3 group can significantly enhance the photostability, lipophilicity, and metabolic stability of a molecule. scispace.com In the context of fluorescent probes, the trifluoromethyl group can improve the quantum yield of fluorescence and fine-tune the electronic properties of the fluorophore, leading to more sensitive and robust detection capabilities. scispace.comnih.gov

Emerging Research Directions and Future Challenges in Trifluoromethylated Morpholine Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

The traditional synthesis of morpholine (B109124) derivatives often involves multi-step procedures that utilize harsh reagents and generate significant waste. chemrxiv.orgchemrxiv.orgnih.gov A critical area of future research is the development of greener and more sustainable methods for the synthesis of 3-Methyl-2-(trifluoromethyl)morpholine. This involves exploring redox-neutral protocols that minimize the use of oxidizing and reducing agents, thereby reducing waste and improving atom economy. chemrxiv.orgchemrxiv.orgnih.gov

One promising approach is the use of reagents like ethylene (B1197577) sulfate (B86663) in a one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.gov This methodology offers significant environmental and safety benefits over traditional methods that employ reagents like chloroacetyl chloride. chemrxiv.org The key to this approach is achieving selective monoalkylation of the primary amine, which depends on the structure of the amino alcohol and the unique properties of ethylene sulfate. chemrxiv.orgnih.gov The application of such methodologies to the synthesis of trifluoromethylated analogues is a key area for future investigation.

Green Synthesis StrategyKey FeaturesPotential Advantages for Trifluoromethylated Morpholines
Redox-Neutral Annulation Avoids stoichiometric oxidants and reductants.Reduced waste, improved atom economy, milder reaction conditions.
Use of Ethylene Sulfate Inexpensive and efficient reagent for morpholine synthesis.Potentially a more direct and sustainable route to the morpholine core.
Catalytic Approaches Utilization of catalysts to promote cyclization.Lower activation energies, potential for asymmetric induction, and catalyst recyclability.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. nih.govnih.govrjptonline.org In the context of this compound, AI and ML can be powerful tools for both molecular design and the prediction of optimal synthetic pathways. mit.eduresearchgate.net

Application of AI/MLDescriptionPotential Impact on this compound Research
Synthesis Prediction Algorithms predict the most likely products and yields of a chemical reaction.Faster optimization of synthetic routes, reduced experimental effort.
Retrosynthesis Planning AI suggests synthetic pathways to a target molecule.Discovery of novel and more efficient synthetic strategies.
Molecular Design Generative models propose new molecules with desired properties.Identification of novel bioactive derivatives with enhanced therapeutic potential.
Property Prediction ML models predict physicochemical and biological properties.Prioritization of synthetic targets with a higher probability of success.

Expanding the Scope of Catalytic Asymmetric Synthesis for Enantioenriched Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient methods for the catalytic asymmetric synthesis of enantioenriched stereoisomers of this compound is of paramount importance. nih.gov Current research in this area focuses on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. rsc.orgsemanticscholar.org

One successful strategy for the synthesis of chiral trifluoromethyl-containing compounds is the use of dirhodium complexes as catalysts in cyclopropanation reactions, which can achieve high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov Another promising approach is asymmetric hydrogenation, which has been successfully applied to the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities. rsc.orgsemanticscholar.org The development of novel chiral ligands and catalytic systems that are effective for the specific substrates required for the synthesis of this compound is a key challenge. Biocatalysis, employing enzymes such as imine reductases, also presents a powerful and sustainable approach to accessing single enantiomers of trifluoromethylated morpholines. digitellinc.com

Asymmetric Synthesis MethodCatalyst/Reagent TypeKey Advantages
Asymmetric Hydrogenation Chiral bisphosphine-rhodium complexes.High yields and enantioselectivities for the synthesis of chiral morpholines. rsc.orgsemanticscholar.org
Catalytic Asymmetric Aza-Henry Reaction Chiral catalysts with trifluoromethyl imines.Access to chiral β-nitroamines as precursors to trifluoromethylated amines. frontiersin.org
Enantioselective Friedel-Crafts/Lactonization Chiral Lewis acids.Direct access to enantioenriched trifluoromethylated heterocyclic scaffolds. nih.gov
Biocatalysis Imine reductases (IREDs).High enantioselectivity and sustainable reaction conditions. digitellinc.com

Exploration of Novel Reactivity and Transformation Pathways for the Trifluoromethyl Group within Morpholine Scaffolds

The trifluoromethyl group is generally considered to be a stable and relatively inert functional group. mdpi.com However, exploring its potential for novel reactivity and transformation within the morpholine scaffold could open up new avenues for the synthesis of diverse and complex molecules. nih.gov While the direct transformation of a CF3 group is challenging, its strong electron-withdrawing nature can influence the reactivity of the morpholine ring itself. researchgate.net

Future research could focus on leveraging the electronic properties of the trifluoromethyl group to control the regioselectivity of reactions on the morpholine ring. For example, the CF3 group could direct C-H functionalization reactions to specific positions on the scaffold. acs.orgacs.org Additionally, exploring the reactivity of the trifluoromethyl group itself, perhaps through radical or transition-metal-catalyzed processes, could lead to the development of novel methods for introducing other functional groups. nih.gov Understanding and harnessing the unique reactivity imparted by the trifluoromethyl group will be crucial for expanding the synthetic utility of this compound and related compounds.

Area of ExplorationPotential TransformationSynthetic Utility
C-H Functionalization Regioselective introduction of new functional groups on the morpholine ring.Late-stage diversification of the morpholine scaffold.
Radical Trifluoromethylation Use of the trifluoromethyl group as a source of CF3 radicals.Formation of new carbon-carbon or carbon-heteroatom bonds.
Transition-Metal Catalysis Activation of C-F bonds within the trifluoromethyl group.Novel defluorinative functionalization pathways.
Photoredox Catalysis Light-induced transformations involving the trifluoromethyl group.Access to unique reactive intermediates and reaction pathways. nih.gov

Q & A

Basic: What are effective synthetic routes for 3-Methyl-2-(trifluoromethyl)morpholine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as coupling reactions with morpholine derivatives. For example, in a patent application (EP 4 374 877 A2), 4-(2-chloroethyl)morpholine hydrochloride was reacted with a trifluoromethyl-substituted aryl compound under controlled conditions (e.g., 40–45°C for 6 hours in methanol) . Optimization includes:

  • Temperature control : Higher temperatures (e.g., 40–45°C) improve reaction rates but may require monitoring for side reactions like decomposition.
  • Solvent selection : Methanol or THF is preferred for solubility and stability of intermediates .
  • Purification : Use HPLC with trifluoroacetic acid (TFA) mobile phases for high-purity isolation (e.g., retention time 1.32 minutes) .

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:
Key techniques include:

  • LCMS : Confirm molecular weight (e.g., m/z 754 [M+H]⁺) and fragmentation patterns to verify the trifluoromethyl group .
  • HPLC : Quantify purity using reverse-phase columns with TFA modifiers; deviations in retention time indicate impurities .
  • NMR : ¹⁹F NMR is critical for distinguishing trifluoromethyl environments, while ¹H/¹³C NMR resolves methyl and morpholine ring protons .
  • X-ray crystallography : For solid-state structural confirmation, as demonstrated in phosphazene derivative studies .

Advanced: How can regioselectivity challenges in trifluoromethyl group substitutions be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Electrophilic directing groups : Use nitro or chloro substituents to guide trifluoromethylation to specific positions, as seen in pyrazole and pyridazine intermediates .
  • Catalytic systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions with trifluoromethylating agents (e.g., CF₃I) .
  • Steric effects : Bulky ligands or solvents (e.g., THF) can suppress undesired substitution at sterically hindered positions .

Advanced: How should researchers resolve contradictory data in fluorinated morpholine derivatives, such as conflicting LCMS or NMR results?

Methodological Answer:
Contradictions often arise from:

  • Isomeric mixtures : Use 2D NMR (e.g., NOESY) to distinguish regioisomers or confirm morpholine ring conformations .
  • Degradation products : Conduct stability studies under varying pH and temperature to identify labile functional groups (e.g., hydrolytic cleavage of trifluoromethyl groups) .
  • Analytical calibration : Cross-validate LCMS and HPLC results with reference standards (e.g., PubChem data for exact mass matching) .

Advanced: What computational approaches are recommended to model structure-activity relationships (SAR) for trifluoromethyl-morpholine derivatives?

Methodological Answer:

  • DFT calculations : Predict electronic effects of the trifluoromethyl group on morpholine ring basicity and nucleophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to explain bioactivity trends in fluorinated analogs .
  • QSAR models : Correlate substituent positions (e.g., methyl vs. trifluoromethyl) with experimental data like binding affinity or metabolic stability .

Basic: What are common methodological challenges in handling fluorinated intermediates during synthesis?

Methodological Answer:
Challenges include:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .
  • Toxicity : Handle fluorinated aryl hydrazines (e.g., (3-(trifluoromethyl)phenyl)hydrazine) in fume hoods due to volatile byproducts .
  • Byproduct removal : Employ column chromatography with silica gel or Florisil to separate fluorinated impurities .

Advanced: How can researchers design experiments to study the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In vitro assays : Use liver microsomes or hepatocytes to track metabolite formation via LC-MS/MS, focusing on oxidative defluorination or morpholine ring opening .
  • Isotopic labeling : Incorporate ¹⁸O or deuterium into the morpholine ring to trace metabolic pathways .
  • Enzyme inhibition studies : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Advanced: What strategies improve yield in multi-step syntheses involving trifluoromethyl-morpholine intermediates?

Methodological Answer:

  • Stepwise purification : Isolate intermediates after each step (e.g., via recrystallization or flash chromatography) to minimize carryover impurities .
  • Catalyst recycling : Recover palladium or copper catalysts using chelating resins to reduce costs .
  • Flow chemistry : Continuous processing enhances reproducibility in reactions requiring precise temperature control (e.g., exothermic trifluoromethylation) .

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